molecular formula C16H26O2 B13355677 (6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid

(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid

Cat. No.: B13355677
M. Wt: 250.38 g/mol
InChI Key: SBEXLJDCZSJDLW-GVNKBMKVSA-N
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Description

(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as certain plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) are used to isolate and purify the compound to a high degree of purity.

Chemical Reactions Analysis

Types of Reactions

(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or hydroperoxides.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated fatty acids.

    Substitution: The hydrogen atoms in the compound can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Epoxides, hydroperoxides.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of (6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of various enzymes involved in lipid metabolism and signal transduction pathways. Its conjugated double bonds allow it to participate in electron transfer reactions, influencing cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    Linoleic Acid: Another polyunsaturated fatty acid with two double bonds.

    Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds, but in different positions.

    Arachidonic Acid: A polyunsaturated fatty acid with four double bonds.

Uniqueness

(6Z,9E,12E)-Hexadeca-6,9,12-trienoic acid is unique due to its specific arrangement of conjugated double bonds, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other polyunsaturated fatty acids.

Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(6Z,9E,12E)-hexadeca-6,9,12-trienoic acid

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8,10-11H,2-3,6,9,12-15H2,1H3,(H,17,18)/b5-4+,8-7+,11-10-

InChI Key

SBEXLJDCZSJDLW-GVNKBMKVSA-N

Isomeric SMILES

CCC/C=C/C/C=C/C/C=C\CCCCC(=O)O

Canonical SMILES

CCCC=CCC=CCC=CCCCCC(=O)O

Origin of Product

United States

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